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Compound of Interest

Compound Name: ARD-266

Cat. No.: B15542791

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and execution of in
vivo studies for ARD-266, a potent Androgen Receptor (AR) PROTAC degrader. The protocols
outlined below are based on established methodologies for evaluating PROTAC molecules in
preclinical cancer models.

Introduction to ARD-266

ARD-266 is a highly potent proteolysis-targeting chimera (PROTAC) that induces the
degradation of the Androgen Receptor (AR).[1] It functions by recruiting the von Hippel-Lindau
(VHL) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by
the proteasome.[2][3] In vitro studies have demonstrated its effectiveness in various AR-
positive prostate cancer cell lines.[1][4] While specific in vivo study data for ARD-266 is not
extensively published, the following protocols are based on studies with closely related AR
PROTACSs and provide a strong framework for its preclinical evaluation.[4][5]

Data Presentation: In Vitro Potency of ARD-266

A summary of the in vitro degradation and inhibitory concentrations for ARD-266 in various
prostate cancer cell lines is presented below. This data is crucial for informing the design of in
vivo studies.
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Cell Line DC50 (nM) Description
Androgen-sensitive human
LNCaP 02-1 )
prostate adenocarcinoma cells
Androgen-sensitive human
VCaP 02-1 prostate cancer cells,
overexpress AR
Human prostate carcinoma
22Rv1 02-1 epithelial cells, express AR

splice variants

Data compiled from multiple sources.[1][4]

Signaling Pathway of ARD-266

The mechanism of action for ARD-266 involves the hijacking of the cell's natural protein

disposal system. The following diagram illustrates this process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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